Hydantoin, 5,5-dimethyl-2,4-dithio-
Description
Historical Context and Evolution of Dithiohydantoin Research
The journey into the chemistry of dithiohydantoins is built upon the foundational research of their oxygen-containing parents, the hydantoins. Hydantoin (B18101) (imidazolidine-2,4-dione) was first synthesized in the 19th century, with significant contributions from chemists like Baeyer and Strecker. The subsequent exploration of sulfur analogues, known as thiohydantoins, was a natural progression.
A key historical method for creating the core structure of 5,5-disubstituted (thio)hydantoins is the Biltz synthesis, which involves the condensation of a 1,2-diketone with urea (B33335) or thiourea (B124793). researchgate.netnp-mrd.org This method offers an atom-economical route to these heterocyclic systems. researchgate.net While much of the early and extensive research focused on 2-thiohydantoins (containing one thiocarbonyl group), the synthesis and study of 2,4-dithiohydantoins, where both carbonyls are replaced by thiocarbonyls, represented a more specialized field of inquiry. The development of efficient thionating agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, proved crucial for the conversion of hydantoins and thiohydantoins into their dithio-analogues, paving the way for more systematic research into compounds like 5,5-dimethyl-2,4-dithiohydantoin.
General Overview of Dithiohydantoin Derivatives in Academic Research
Dithiohydantoin derivatives are a class of compounds that have garnered attention primarily in the fields of coordination chemistry and materials science. Unlike their 2-thiohydantoin (B1682308) counterparts, which are widely studied for their broad range of biological activities, 2,4-dithiohydantoins are less explored in pharmaceutical contexts. elte.huresearchgate.net
The primary route for the synthesis of 2,4-dithiohydantoins involves the thionation of the corresponding hydantoin precursors. Academic research on these molecules often focuses on their behavior as ligands. The presence of multiple potential donor atoms—two sulfur atoms and two nitrogen atoms—makes them versatile building blocks for constructing complex metal-organic structures. The coordination can occur through different atoms, leading to a variety of structural motifs.
A significant area of research involves the study of their metal complexes, where the dithiohydantoin ring can act as a monoanionic ligand after deprotonation of the N3-H group. chemicalbook.com The resulting complexes are often investigated for their structural, spectroscopic, and electrochemical properties. The limited solubility of many dithiohydantoin complexes, however, presents a significant challenge to their characterization, particularly for growing single crystals suitable for X-ray diffraction. chemicalbook.com
Significance of Hydantoin, 5,5-dimethyl-2,4-dithio- in Advanced Chemical Synthesis and Theoretical Studies
The specific compound Hydantoin, 5,5-dimethyl-2,4-dithio- (also known as 5,5-dimethylimidazolidine-2,4-dithione) serves as a fundamental model for studying the properties of the 2,4-dithiohydantoin ring system. Its significance lies in its utility as a ligand in coordination chemistry and as a subject for theoretical and spectroscopic analysis.
A landmark study in 1986 by Devillanova and colleagues investigated the reaction of this compound with copper(II) halides. This work provided one of the earliest and most definitive structural characterizations of a 5,5-dimethyl-2,4-dithiohydantoin metal complex. The research demonstrated that the ligand coordinates to copper(I) centers (formed via in-situ reduction of copper(II)) exclusively through its sulfur atoms, leading to the formation of a polymeric structure. This study was foundational in understanding the coordination preferences of the dithiohydantoin ring.
| Parameter | Description |
|---|---|
| Complex Formula | Cu(ss)₂Cl (where 'ss' is 5,5-dimethylimidazolidine-2,4-dithione) |
| Coordination Environment | Each copper(I) ion exhibits a tetrahedral geometry. |
| Ligand Binding | Coordination occurs through the sulfur atoms. Infrared spectra confirmed S-coordination. |
| Overall Structure | A polymeric chain is formed where ligands bridge copper centers via the two sulfur atoms. |
More recent research on related spiro-dithiohydantoins highlights the modern techniques used to study these challenging systems. chemicalbook.com Due to the often-limited solubility and difficulty in obtaining single crystals, researchers rely on a combination of solid-state and theoretical methods. Techniques such as solid-state Cross-Polarization Magic Angle Spinning (CPMAS) ¹³C NMR and X-ray Photoelectron Spectroscopy (XPS) are employed to probe the local environment of atoms within the solid complex. chemicalbook.com
These experimental results are frequently coupled with theoretical studies, particularly Density Functional Theory (DFT) calculations. chemicalbook.com DFT is used to model various possible coordination modes, predict spectroscopic data (such as IR vibrations and NMR chemical shifts), and determine the most plausible molecular structures by comparing calculated data with experimental measurements. chemicalbook.com Theoretical considerations also suggest that the electronic structure, specifically the aromaticity of the dithio-ring, can influence its reactivity.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 161.02018 | 128.5 |
| [M+Na]⁺ | 183.00212 | 138.4 |
| [M-H]⁻ | 159.00562 | 127.1 |
Scope and Objectives of the Research on Hydantoin, 5,5-dimethyl-2,4-dithio-
The research landscape for 5,5-dimethyl-2,4-dithiohydantoin and its derivatives is defined by several key challenges and objectives. The overarching goal is to expand the fundamental understanding of this ligand system to potentially unlock new applications.
Current Scope and Future Objectives:
Systematic Exploration of Coordination Chemistry: A primary objective is to systematically study the coordination behavior of 5,5-dimethyl-2,4-dithiohydantoin with a wider range of transition metals. This involves elucidating the factors that control the resulting structures, such as the metal's identity, its oxidation state, and the reaction conditions.
Overcoming Characterization Hurdles: The limited solubility of many dithiohydantoin complexes remains a significant barrier. chemicalbook.com A key research goal is the development of new synthetic strategies or crystallization techniques that yield high-quality single crystals, which are essential for unambiguous structural determination by X-ray crystallography.
Advanced Spectroscopic and Computational Analysis: There is a continuing need to apply advanced analytical techniques, such as solid-state NMR and XPS, in conjunction with high-level DFT calculations. chemicalbook.com This combined approach is critical for characterizing complexes that cannot be crystallized and for understanding the subtle electronic effects that govern their formation and reactivity.
Investigation of Physicochemical Properties: Future research aims to explore the photophysical and electrochemical properties of metal complexes derived from 5,5-dimethyl-2,4-dithiohydantoin. Understanding these properties could lead to applications in areas such as sensors or functional materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20513-25-1 |
|---|---|
Molecular Formula |
C5H8N2S2 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
5,5-dimethylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C5H8N2S2/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9) |
InChI Key |
NLEGOBBGDOATPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)NC(=S)N1)C |
Origin of Product |
United States |
Synthetic Methodologies for Hydantoin, 5,5 Dimethyl 2,4 Dithio
Classical Synthetic Routes to 5,5-dimethyl-2,4-dithiohydantoin
The traditional approaches to synthesizing 5,5-dimethyl-2,4-dithiohydantoin are primarily rooted in multicomponent reactions that build the heterocyclic ring from simple acyclic precursors.
Multi-step Synthesis from Precursor Molecules
The foundational method for preparing 5,5-disubstituted 2,4-dithiohydantoins was established in the mid-20th century. One of the primary routes involves a one-pot reaction starting from a ketone. rsc.org For the target molecule, this synthesis commences with acetone (B3395972).
A key classical pathway is a variation of the Bucherer-Bergs reaction. wikipedia.org This multicomponent synthesis typically involves the reaction of a carbonyl compound, in this case, acetone, with a cyanide source and an ammonium (B1175870) salt. To yield the dithio-derivative, the reaction is modified to include a sulfur source, specifically carbon disulfide. The reaction proceeds through the formation of an intermediate α-amino nitrile (2-amino-2-methylpropanenitrile), which is then ring-closed by carbon disulfide to form the 5,5-dimethyl-2,4-dithiohydantoin ring. wikipedia.orgmdpi.com
An alternative multi-step approach involves the initial synthesis of the oxygen-containing analog, 5,5-dimethylhydantoin (B190458), followed by a thionation step.
Synthesis of 5,5-dimethylhydantoin : This is a well-documented procedure, often achieved through the Bucherer-Bergs reaction, where acetone cyanohydrin is reacted with ammonium carbonate. orgsyn.orggoogle.com The reaction is typically heated for several hours to drive the cyclization and decomposition of excess ammonium carbonate. orgsyn.org
Thionation : The resulting 5,5-dimethylhydantoin can be converted to its dithio counterpart by reacting it with a powerful thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a prime candidate for this transformation, as it is known to efficiently convert carbonyl groups, including amides and lactams, into thiocarbonyls. chemspider.comorganic-chemistry.orgresearchgate.net This would require a stoichiometric amount of Lawesson's reagent to replace both the C2 and C4 carbonyl oxygens with sulfur.
The following table outlines the classical synthetic approaches:
| Method | Starting Materials | Key Reagents | Description |
| Carrington Synthesis | Acetone | Ammonium cyanide, Carbon disulfide | A one-pot method where the ketone is condensed with cyanide and ammonia, followed by cyclization with carbon disulfide to form the dithiohydantoin ring. rsc.org |
| Modified Bucherer-Bergs | Acetone or Acetone Cyanohydrin | Ammonium carbonate, Potassium cyanide, Carbon disulfide | A variation of the classical Bucherer-Bergs reaction where carbon disulfide is used as the cyclizing agent to incorporate the thiocarbonyl groups. wikipedia.org |
| Thionation Route | 5,5-dimethylhydantoin | Lawesson's reagent or Phosphorus pentasulfide | A two-step process involving the initial synthesis of the hydantoin (B18101) followed by the conversion of both carbonyl groups to thiocarbonyls. organic-chemistry.orgresearchgate.net |
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of classical dithiohydantoin synthesis is highly dependent on the reaction conditions. For the direct synthesis from ketones, factors such as temperature, reaction time, and solvent play a crucial role. Early research indicated that heating the reaction mixture is necessary to drive the reaction to completion, with yields being sensitive to the duration of heating. rsc.org
In analogous hydantoin syntheses, switching from sodium cyanide to potassium cyanide and using solvents like propylene (B89431) glycol or acetamide (B32628) at elevated temperatures in a sealed vessel has been shown to dramatically improve yields, from as low as 7% to over 90% in the case of 5,5-diphenylhydantoin. mdpi.com Similar optimization strategies could be applied to the synthesis of 5,5-dimethyl-2,4-dithiohydantoin.
For the thionation route, the choice of solvent and temperature is critical. Thionations using Lawesson's reagent are often performed in anhydrous solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) at room temperature or elevated temperatures. chemspider.comorganic-chemistry.org The reaction time can vary from 30 minutes to several hours. A proper aqueous work-up is essential to remove phosphorus byproducts and purify the final thio-compound. chemspider.com The selectivity of the thionation can be controlled, as the reactivity of Lawesson's reagent is generally higher with amides than with esters, although in the case of 5,5-dimethylhydantoin, both carbonyls are part of an amide-like structure (lactam). organic-chemistry.org
Modern and Green Chemistry Approaches in 5,5-dimethyl-2,4-dithiohydantoin Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign methods. These principles are applicable to the synthesis of 5,5-dimethyl-2,4-dithiohydantoin, aiming to improve upon the classical routes.
Catalyst-mediated Synthesis of 5,5-dimethyl-2,4-dithiohydantoin
While specific catalyst-mediated syntheses for 5,5-dimethyl-2,4-dithiohydantoin are not widely reported, the synthesis of related hydantoins and thiohydantoins has benefited from catalysis. For instance, the condensation of arylglyoxals with phenylthiourea (B91264) to form 1,5-disubstituted thiohydantoins is effectively mediated by polyphosphoric ester (PPE). organic-chemistry.org This suggests that acidic catalysts could potentially facilitate the cyclization step in the synthesis of the target molecule. Copper acetate (B1210297) has also been employed for the N-arylation of hydantoins, indicating the potential for metal-catalyzed derivatization of the dithiohydantoin scaffold. organic-chemistry.org The use of a catalyst could lead to milder reaction conditions, shorter reaction times, and improved yields compared to traditional stoichiometric reagent-driven methods.
Solvent-free and Microwave-assisted Synthetic Strategies
Modern synthetic chemistry increasingly favors green chemistry principles, including the reduction or elimination of hazardous solvents and the use of alternative energy sources like microwave irradiation. researchgate.net Microwave-assisted organic synthesis has been shown to dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. jchemrev.com
The synthesis of 1,5-disubstituted thiohydantoins has been successfully achieved in good yields (81-95%) through a microwave-promoted, solvent-free condensation reaction. organic-chemistry.org This approach offers significant advantages, including short reaction times (2.5-3.5 minutes) and a simple workup procedure. organic-chemistry.org Applying this strategy to the synthesis of 5,5-dimethyl-2,4-dithiohydantoin could involve mixing acetone, a cyanide source, and a sulfur source (like thiourea (B124793) and carbon disulfide) on a solid support or in the absence of a solvent and irradiating the mixture with microwaves.
The following table compares conventional and microwave-assisted synthesis for a related thiohydantoin, highlighting the potential improvements.
| Method | Conditions | Reaction Time | Yield |
| Conventional Heating | Reflux in ethanol | Several hours | Moderate |
| Microwave Irradiation | Solvent-free, PPE mediated | 2.5 - 3.5 minutes | 81-95% organic-chemistry.org |
Flow Chemistry Applications in 5,5-dimethyl-2,4-dithiohydantoin Production
Flow chemistry, or continuous flow synthesis, is a modern manufacturing technology that offers numerous advantages over traditional batch processing. jchemrev.com These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved heat and mass transfer, and easier scalability. jchemrev.com
The synthesis of 5,5-dimethyl-2,4-dithiohydantoin involves potentially hazardous reagents and intermediates, such as hydrogen cyanide (formed in situ from cyanide salts) and volatile, flammable carbon disulfide. Conducting such a synthesis in a continuous flow reactor significantly enhances safety by minimizing the volume of hazardous material present at any given moment. The precise temperature control afforded by flow reactors can also prevent runaway reactions and improve selectivity, leading to a purer product and reducing the need for extensive purification. While specific flow chemistry applications for this compound are not yet documented, the technology's proven success in manufacturing active pharmaceutical ingredients (APIs) and other fine chemicals makes it a highly promising approach for the future production of 5,5-dimethyl-2,4-dithiohydantoin. jchemrev.com
Comparative Analysis of Synthetic Efficiencies and Sustainability Metrics for 5,5-dimethyl-2,4-dithiohydantoin
A comprehensive comparative analysis of the synthetic efficiencies and sustainability of various routes to 5,5-dimethyl-2,4-dithiohydantoin is challenging due to a lack of directly comparable data in the scientific literature. However, an evaluation can be constructed by analyzing the individual steps of the most probable synthetic pathway: the synthesis of 5,5-dimethylhydantoin and its subsequent thionation.
Synthetic Efficiency
For the synthesis of the precursor, 5,5-dimethylhydantoin, the Bucherer-Bergs reaction starting from acetone cyanohydrin and ammonium carbonate is a well-established and high-yielding method. chemspider.com A patent for a similar process reports a yield of up to 85%. google.com
The following table provides a hypothetical comparison based on the available information for different potential synthetic approaches.
| Synthetic Step | Reagents | Solvent | Temperature | Reaction Time | Reported Yield |
| Precursor Synthesis | Acetone cyanohydrin, Ammonium carbonate | Water | 68-80°C, then 90°C | ~3.5 hours | 51-56% chemspider.com |
| Thionation (Hypothetical) | 5,5-Dimethylhydantoin, Lawesson's Reagent | THF or Toluene | Room Temp. to Reflux | Varies | Not Reported |
| Alternative Thionation | 5,5-Dimethylhydantoin, P₄S₁₀ | Toluene or Xylene | Reflux | Varies | Not Reported |
Note: The data for the thionation steps are generalized from similar reactions and require specific experimental verification for 5,5-dimethylhydantoin.
Sustainability Metrics
The sustainability of a chemical synthesis can be evaluated using various green chemistry metrics, such as Atom Economy and E-Factor (Environmental Factor). nih.govyoutube.com
Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product. nih.gov A higher atom economy indicates a more sustainable process with less waste generated.
E-Factor , introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. nih.gov A lower E-factor signifies a greener process.
For the synthesis of 5,5-dimethylhydantoin from acetone cyanohydrin and ammonium carbonate, a simplified atom economy calculation can be performed. However, a full sustainability analysis would also need to consider the solvents used, energy consumption, and the toxicity of the reagents and byproducts. The use of water as a solvent in the initial step is a positive sustainability factor. chemspider.com
The thionation step using Lawesson's reagent introduces sustainability concerns. Lawesson's reagent itself is a phosphorus- and sulfur-containing compound, and its byproducts can be problematic to dispose of. beilstein-journals.org The use of organic solvents like THF and toluene also adds to the environmental impact. Efforts to improve the sustainability of thionation reactions include the development of more environmentally benign workup procedures to minimize phosphorus-containing aqueous waste and the exploration of catalytic methods. beilstein-journals.org The use of a fluorous Lawesson's reagent, while potentially improving separation efficiency, also introduces the use of fluorinated compounds, which have their own environmental considerations. organic-chemistry.org
The following table outlines some sustainability considerations for the potential synthetic steps.
| Synthetic Step | Sustainability Considerations |
| Precursor Synthesis | - Use of water as a solvent is favorable. - Generation of ammonium salts as byproducts. - Requires heating, contributing to energy consumption. |
| Thionation | - Use of hazardous and unpleasant smelling thionating agents (Lawesson's reagent or P₄S₁₀). - Generation of phosphorus-containing waste. - Typically requires organic solvents like THF or toluene. - Potential for developing greener work-up procedures. beilstein-journals.org |
Derivatization and Functionalization of Hydantoin, 5,5 Dimethyl 2,4 Dithio
Chemical Modification at Nitrogen Atoms of the Dithiohydantoin Ring
The presence of N-H bonds at the N-1 and N-3 positions of the 5,5-dimethyl-2,4-dithiohydantoin ring provides reactive sites for substitutions, primarily through alkylation and acylation reactions. These modifications are fundamental in creating diverse libraries of thiohydantoin analogs with tailored properties.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation reactions on the thiohydantoin scaffold are well-established methods for introducing a variety of functional groups. The nitrogen atoms in the ring can be selectively or fully substituted depending on the reaction conditions and the stoichiometry of the reagents.
N-Alkylation: The substitution of the thiohydantoin core at the N-1 or N-3 positions significantly impacts the molecule's properties, including its ionization and UV absorption characteristics. jchemrev.com The N-H protons are acidic and can be deprotonated by a suitable base to form a nucleophilic anion, which then reacts with an alkylating agent. For instance, N-substitution of the general 2-thiohydantoin (B1682308) ring has been achieved using various 4-halo aromatic compounds, leading to N-substituted derivatives. jchemrev.com While this demonstrates the general reactivity, specific conditions for the 5,5-dimethyl-2,4-dithio- analog would follow similar principles.
N-Acylation: N-acyl derivatives of hydantoin (B18101) rings serve as effective acyl-transfer reagents. researchgate.net N-acyl-5,5-dimethylhydantoins (the oxygen analogs of the subject compound) have been used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to produce ketones via selective cleavage of the N-C(O) bond. researchgate.net This highlights the potential of the N-acyl derivatives of 5,5-dimethyl-2,4-dithiohydantoin to act as intermediates in complex organic transformations. These reactions often utilize versatile catalysts like Pd-PEPPSI or Pd/phosphine systems under mild conditions. researchgate.net
Table 1: Representative N-Alkylation and N-Acylation Reactions on Hydantoin Scaffolds
| Reaction Type | Reagents & Conditions | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | 4-Halo aromatic compounds | Base | N-Aryl-2-thiohydantoins | jchemrev.com |
| N-Acylation / Cross-Coupling | N-Acyl-5,5-dimethylhydantoins, Arylboronic acids | Pd-PEPPSI or Pd/phosphine | Biaryl ketones | researchgate.net |
Synthesis of N-Substituted Dithiohydantoin Analogs
The synthesis of N-substituted dithiohydantoin analogs is a key strategy for developing new molecules with specific functionalities. Various synthetic routes have been developed to achieve substitution at the N-1 and N-3 positions.
One prominent method involves the cyclo-condensation of a substituted thiourea (B124793) with a suitable partner. For example, N3-ethyl-5,5'-diphenyl-2-thiohydantoin was synthesized by reacting an N-ethyl-thiourea derivative with benzil (B1666583) under microwave conditions. jchemrev.comjchemrev.com A similar strategy could be adapted for the 5,5-dimethyl scaffold.
More advanced, high-throughput methods have also been developed. A one-pot, solid-phase synthesis has been reported for generating N3-substituted 5-arylidene-2-thiohydantoin amides and acids. nih.gov This approach involves the reaction of a resin-bound amino acid with thiophosgene, followed by a Knoevenagel condensation with an arylaldehyde. nih.gov The development of such methods facilitates the rapid creation of compound libraries for further research. nih.gov
Furthermore, 1,3-disubstituted-2-thioxoimidazolidin-4-one analogs have been prepared through a multi-step synthesis starting from 2'-hydroxyacetophenone, which is condensed with thiosemicarbazide (B42300) and subsequently cyclized with ethyl chloroacetate. mdpi.com This scaffold can then undergo further substitution.
Table 2: Examples of Synthetic Routes to N-Substituted Thiohydantoin Analogs
| Starting Materials | Key Reaction Steps | Product Class | Reference |
|---|---|---|---|
| Resin-bound amino acid, Thiophosgene, Arylaldehyde | Solid-phase synthesis, Knoevenagel condensation | N3-Substituted 5-arylidene-2-thiohydantoin amides/acids | nih.gov |
| Thiourea derivative, Benzil | Microwave-assisted rearrangement | N3-Substituted diphenyl-2-thiohydantoin | jchemrev.comjchemrev.com |
| 2'-Hydroxyacetophenone, Thiosemicarbazide, Ethyl chloroacetate | Condensation, Cyclo-condensation | 1,3-Disubstituted-2-thioxoimidazolidin-4-ones | mdpi.com |
| Aurone, N-Substituted thiourea | Reflux in ethanolic KOH | 5-(hydroxyphenyl)-1,3-disubstituted-2-thioxoimidazolidin-4-ones | chemicaljournal.in |
Functionalization at Sulfur and Carbon Positions
Beyond the nitrogen atoms, the sulfur and carbon atoms of the 5,5-dimethyl-2,4-dithiohydantoin ring offer additional sites for functionalization, allowing for a broader range of chemical diversity.
Reactions Involving Thioamide Moieties
The two thioamide groups (C=S) are defining features of 5,5-dimethyl-2,4-dithiohydantoin. The sulfur atoms are nucleophilic and can undergo reactions such as S-alkylation. Selective alkylation of the sulfur atom at the C-2 position in the 2-thiohydantoin core has been demonstrated using reagents like methyl iodide in the presence of potassium carbonate, yielding S-alkylated products. jchemrev.comjchemrev.com This reaction transforms the thioamide into a thioimidate group, significantly altering the electronic properties and reactivity of the ring. The resulting S-alkylated thiohydantoins can serve as versatile intermediates for further synthetic manipulations. The chemistry of thioamides is also central to the synthesis of related heterocyclic systems, such as using dithiomalonamides to prepare 4-oxothiazolidine-2,5-diylidenes via reactions like the Hantzsch thiazole (B1198619) synthesis. researchgate.net
C-H Activation and Late-stage Functionalization Approaches
Modern synthetic methods like C-H activation and late-stage functionalization (LSF) offer powerful tools for modifying complex molecules without the need for pre-installed functional groups. nih.gov While direct examples on 5,5-dimethyl-2,4-dithiohydantoin are not prevalent in the literature, the principles can be applied to its structure. The most likely targets for C-H activation are the sp³ C-H bonds of the two methyl groups at the C-5 position.
The feasibility of activating C-H bonds on substituted five-membered heterocyclic rings has been demonstrated. For instance, the reaction of 2,5-dimethylthiophene (B1293386) with an iridium complex resulted in the activation of both sp² and sp³ C-H bonds, leading to the formation of new C-C bonds. nih.gov This suggests that the methyl groups on the dithiohydantoin ring could potentially be functionalized using transition-metal catalysis. LSF strategies could enable the introduction of various groups, such as halogens (e.g., fluorine via deoxyfluorination) or hydroxyl groups, which could significantly modify the compound's properties. nih.gov These approaches are particularly valuable for efficiently creating analogs from a common advanced intermediate. nih.gov
Synthesis of Polymeric and Supramolecular Structures Incorporating 5,5-dimethyl-2,4-dithiohydantoin
The ability of the 5,5-dimethyl-2,4-dithiohydantoin moiety to engage in specific intermolecular interactions, particularly hydrogen bonding via its N-H groups and dipole-dipole interactions via its C=S groups, makes it an attractive building block for the construction of polymers and supramolecular assemblies.
The oxygen analog, 5,5-dimethylhydantoin (B190458), has been incorporated into polymeric structures. researchgate.netnih.gov For example, polymers have been synthesized from 1,3-bis(2-hydroxyethyl)-5,5-dimethylhydantoin. nih.gov Similarly, enzymatic polymerization has been used to create bio-based polyamides from heterocyclic building blocks like 2,5-furandicarboxylic acid, demonstrating a sustainable route to functional polymers. nih.gov By analogy, bifunctional derivatives of 5,5-dimethyl-2,4-dithiohydantoin could be designed and used as monomers in polycondensation or polyaddition reactions to create novel sulfur-containing polymers with potentially unique thermal or optical properties.
In the realm of supramolecular chemistry, hydantoin derivatives are known to form well-defined hydrogen-bonded networks. researchgate.net Spiro-fused hydantoins, for example, can self-assemble into complex structures like pseudo-hexagonal networks driven by hydrogen bonding and halogen bonding. researchgate.net The N-H donors and the C=S acceptors in 5,5-dimethyl-2,4-dithiohydantoin provide the necessary components for forming robust hydrogen-bonded arrays, such as tapes or rosettes. These non-covalent interactions can dictate the crystal packing and lead to the formation of ordered, functional supramolecular materials.
Dithiohydantoin-based Monomers and Polymers
The transformation of 5,5-dimethyl-2,4-dithiohydantoin into a polymerizable monomer typically involves the introduction of a reactive functional group, such as a vinyl group, onto the hydantoin ring. This can be achieved through N-alkylation reactions at one or both of the nitrogen atoms. For instance, the reaction of the dithiohydantoin with a vinyl-containing alkyl halide, like vinylbenzyl chloride or a vinyl-substituted alkyl bromide, in the presence of a base would yield an N-vinyl-functionalized monomer.
The subsequent polymerization of such monomers can proceed through various mechanisms, including free radical polymerization, to yield polymers with the dithiohydantoin moiety as a pendant group along the polymer backbone. The choice of initiator and polymerization conditions would influence the molecular weight and properties of the resulting polymer.
While specific research on the polymerization of monomers derived directly from 5,5-dimethyl-2,4-dithiohydantoin is limited, the principles are well-established in polymer chemistry. The resulting polymers would be expected to exhibit interesting properties due to the presence of the dithiohydantoin unit, such as a high refractive index and the potential for post-polymerization modification at the thione groups.
Table 1: Potential Monomers Derived from 5,5-dimethyl-2,4-dithiohydantoin and Their Polymerization Characteristics
| Monomer Name | Potential Polymerization Method | Expected Polymer Properties |
| 3-Vinylbenzyl-5,5-dimethyl-2,4-dithiohydantoin | Free Radical Polymerization | High refractive index, potential for cross-linking |
| 1-(2-Vinyloxyethyl)-5,5-dimethyl-2,4-dithiohydantoin | Cationic Polymerization | Flexible backbone, potential for metal coordination |
| 1,3-Divinyl-5,5-dimethyl-2,4-dithiohydantoin | Radical Polymerization | Cross-linked network polymer, high thermal stability |
Self-assembly and Coordination Chemistry of Dithiohydantoin Scaffolds
The dithiohydantoin scaffold is rich in features that drive self-assembly and coordination chemistry. The two thione groups (C=S) are excellent hydrogen bond acceptors and can also act as soft donor sites for coordination with soft metal ions. Furthermore, the N-H groups of the hydantoin ring are effective hydrogen bond donors.
This combination of hydrogen bond donors and acceptors allows 5,5-dimethyl-2,4-dithiohydantoin molecules to self-assemble into well-defined supramolecular structures, such as tapes, ribbons, or sheets, in the solid state. These assemblies are held together by a network of intermolecular N-H···S=C hydrogen bonds.
The thione groups also provide ideal coordination sites for transition metals. The soft nature of the sulfur atoms makes them particularly suitable for binding to soft metal ions like silver(I), gold(I), mercury(II), and platinum(II). This can lead to the formation of a variety of coordination complexes, from simple mononuclear species to extended coordination polymers. In a coordination polymer, the dithiohydantoin unit can act as a bridging ligand, connecting metal centers to create one-, two-, or three-dimensional networks. The geometry of the resulting network will be dictated by the coordination preferences of the metal ion and the substitution pattern on the dithiohydantoin ligand.
While extensive studies on the self-assembly and coordination chemistry of 5,5-dimethyl-2,4-dithiohydantoin itself are not widely reported, the behavior of related thiohydantoin and dithiobiurea compounds provides strong evidence for its potential in these areas. The principles of supramolecular chemistry suggest that this molecule is a promising building block for the construction of novel functional materials based on self-assembly and metal coordination.
Table 2: Potential Supramolecular and Coordination Architectures of 5,5-dimethyl-2,4-dithiohydantoin
| Architecture | Driving Interaction | Potential Metal Ions | Potential Applications |
| 1D Supramolecular Tapes | N-H···S=C Hydrogen Bonding | - | Crystal engineering, organic electronics |
| 2D Supramolecular Sheets | N-H···S=C Hydrogen Bonding | - | Surface patterning, host-guest chemistry |
| Mononuclear Complexes | Metal-Sulfur Coordination | Ag(I), Au(I), Pt(II), Pd(II) | Catalysis, medicinal chemistry |
| 1D Coordination Polymers | Metal-Sulfur Coordination (Bridging Ligand) | Ag(I), Cu(I) | Luminescent materials, sensors |
| 2D/3D Coordination Networks | Metal-Sulfur Coordination (Bridging Ligand) | Cd(II), Hg(II) | Porous materials, gas storage |
Advanced Spectroscopic and Diffraction Based Structural Elucidation of Hydantoin, 5,5 Dimethyl 2,4 Dithio and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution and the solid state. For 5,5-dimethyl-2,4-dithiohydantoin, NMR provides crucial data on its proton and carbon framework.
High-resolution ¹H and ¹³C NMR Investigations
High-resolution ¹H and ¹³C NMR spectroscopy in solution are the initial and most informative steps in the structural analysis of 5,5-dimethyl-2,4-dithiohydantoin.
The ¹H NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. The six protons of the two methyl groups at the C5 position are chemically equivalent and should appear as a single, sharp singlet. The protons attached to the nitrogen atoms (N1-H and N3-H) would typically appear as two distinct broad singlets at a lower field, with their chemical shifts being sensitive to the solvent, concentration, and temperature. For the oxygen analogue, 5,5-dimethylhydantoin (B190458), the methyl protons show a signal around 1.43 ppm in D₂O. chemicalbook.com
The ¹³C NMR spectrum provides a carbon map of the molecule. Key signals include a quaternary carbon signal for the C5 atom, a signal for the equivalent methyl carbons, and two distinct signals for the thiocarbonyl carbons (C2 and C4) at a significantly downfield chemical shift. In related thiohydantoin derivatives, the C=S carbon signal typically appears in the range of 183-185 ppm. mdpi.comresearchgate.netresearchgate.net The C=O signals in the oxygen analogue, 5,5-dimethylhydantoin, are found around 157 ppm and 177 ppm, highlighting the significant effect of the sulfur substitution on the chemical shift.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Hydantoin (B18101), 5,5-dimethyl-2,4-dithio- Note: These are typical values based on analogous structures and may vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| (CH₃)₂-C5 | ~1.5 | ~25 |
| C5 | - | ~60-70 |
| N-H | ~8-11 (broad) | - |
| C2=S | - | ~180-185 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for confirming the atomic connectivity within the molecule, especially for more complex derivatives. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For the parent 5,5-dimethyl-2,4-dithiohydantoin, a COSY spectrum would be very simple, showing no cross-peaks due to the absence of coupled protons. However, for derivatives with substituents at the N1 or N3 positions, COSY is vital for establishing the connectivity within those substituent chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. sdsu.edu For 5,5-dimethyl-2,4-dithiohydantoin, an HSQC spectrum would show a clear cross-peak connecting the methyl proton signal to the methyl carbon signal, confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for elucidating the core structure, as it shows correlations between protons and carbons over two to three bonds. sdsu.edu For this molecule, key HMBC correlations would be observed from the methyl protons (¹H) to the quaternary C5 carbon and, crucially, to the two thiocarbonyl carbons (C2 and C4). These long-range correlations provide unambiguous proof of the hydantoin framework and the position of the dimethyl substitution. nih.gov
Solid-State NMR Spectroscopy for Polymorph and Crystalline Structure Analysis
Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. While solution NMR averages out anisotropies due to molecular tumbling, ssNMR measures them, offering insights into the local environment of each nucleus. openmedscience.com
For 5,5-dimethyl-2,4-dithiohydantoin, ssNMR can be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to differences in crystal packing and intermolecular interactions (like hydrogen bonding).
Characterize Hydrogen Bonding: The chemical shifts of the N-H protons and the involved nitrogen and carbon atoms are highly sensitive to hydrogen bonding interactions in the solid state.
Determine Molecular Symmetry: The number of distinct signals in a ssNMR spectrum corresponds to the number of crystallographically inequivalent nuclei in the asymmetric unit of the crystal, providing information on the molecular symmetry within the crystal lattice.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Characteristic Absorption Bands and Vibrational Modes
The IR and Raman spectra of 5,5-dimethyl-2,4-dithiohydantoin are dominated by vibrations of the hydantoin ring and the methyl groups. The substitution of carbonyl (C=O) groups with thiocarbonyl (C=S) groups leads to significant and characteristic shifts in the vibrational frequencies.
Key expected vibrational bands include:
N-H Stretching: Typically observed in the region of 3100-3300 cm⁻¹, often appearing as broad bands due to hydrogen bonding. In related thiohydantoins, these bands are seen around 3170-3270 cm⁻¹. mdpi.comchemicaljournal.in
C-H Stretching: Symmetric and asymmetric stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ range.
C=S Stretching (Thioamide Bands): The thiocarbonyl stretching vibrations are complex and couple with other modes, but they give rise to characteristic bands in the fingerprint region. The C=S stretching band is typically found at lower frequencies than the C=O stretch, often in the 1200-1300 cm⁻¹ region. For example, some thiohydantoin derivatives show C=S bands around 1215-1270 cm⁻¹. researchgate.net
C-N Stretching: These vibrations are also found in the fingerprint region, typically between 1350 and 1550 cm⁻¹.
Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for Hydantoin, 5,5-dimethyl-2,4-dithio- Note: These are typical ranges and the exact position and intensity can vary.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3100 - 3300 |
| C-H Stretch (methyl) | 2850 - 3000 |
| C-N Stretch | 1350 - 1550 |
Conformational Analysis using Vibrational Spectroscopy
While the 5,5-dimethyl-2,4-dithiohydantoin ring itself is relatively rigid, vibrational spectroscopy can be used to study subtle conformational aspects, particularly in more complex derivatives. By comparing experimental IR and Raman spectra with theoretical spectra calculated for different possible conformations (using methods like Density Functional Theory, DFT), the most stable conformation in the gas phase or in solution can be determined. youtube.com
This analysis helps in understanding the planarity of the dithiohydantoin ring and the preferred orientation of any larger substituents. For the parent molecule, this analysis can confirm the expected near-planar structure of the five-membered ring. Any deviations from this planarity, perhaps induced by crystal packing forces, would result in changes in the vibrational spectra that can be modeled and understood.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. The molecular formula for Hydantoin, 5,5-dimethyl-2,4-dithio- is C₅H₈N₂S₂. nih.gov The theoretical monoisotopic mass can be calculated with high precision, and the measured mass from an HRMS instrument is expected to match this value within a few parts per million (ppm).
This precision allows for the confident identification of the compound and differentiation from other molecules with the same nominal mass. The data table below summarizes the expected exact masses for the neutral molecule and its common adducts that may be observed in techniques like Electrospray Ionization (ESI).
Table 1: Theoretical HRMS Data for Hydantoin, 5,5-dimethyl-2,4-dithio- This table is generated based on the known elemental composition and includes predicted values.
| Species | Formula | Adduct | Theoretical m/z |
| Neutral Molecule | C₅H₈N₂S₂ | [M] | 160.0129 |
| Protonated Ion | [C₅H₉N₂S₂]⁺ | [M+H]⁺ | 161.0202 |
| Sodiated Ion | [C₅H₈N₂S₂Na]⁺ | [M+Na]⁺ | 183.0021 |
| Deprotonated Ion | [C₅H₇N₂S₂]⁻ | [M-H]⁻ | 159.0056 |
In a typical MS/MS experiment, the molecular ion (e.g., [M+H]⁺ at m/z 161.0202) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Key fragmentation pathways for Hydantoin, 5,5-dimethyl-2,4-dithio- would likely include:
Loss of a Methyl Radical: A common initial fragmentation for gem-dimethyl substituted compounds is the loss of a methyl radical (•CH₃), leading to a stable tertiary carbocation. This would result in a fragment ion at m/z 146.
Ring Cleavage: The hydantoin ring can undergo various cleavage patterns. A likely event is the loss of a thiocarbonyl (CS) or isothiocyanate (HNCS) moiety.
Loss of Isopropyl Nitrile: Cleavage across the ring could lead to the elimination of the C(CH₃)₂CN portion, potentially as isopropyl nitrile, following rearrangement.
Retro-Diels-Alder (RDA)-type reactions: Though not a classic diene, heterocyclic rings can undergo RDA-like fragmentations, leading to predictable neutral losses.
Analysis of the fragmentation patterns of related thiohydantoins often reveals cleavage adjacent to the thio-carbonyl groups as a primary pathway. raco.catresearchgate.net
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural data for a molecule. Although a published crystal structure for Hydantoin, 5,5-dimethyl-2,4-dithio- was not identified in the surveyed literature, the technique would yield critical information if suitable crystals were obtained.
An SCXRD analysis would determine:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the dithiohydantoin ring and its substituents. This would confirm the planarity or puckering of the heterocyclic ring.
Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. Crucially, it would identify and characterize hydrogen bonds involving the N-H protons and the sulfur atoms (N-H···S), which are key interactions governing the supramolecular architecture. Other non-covalent interactions like van der Waals forces would also be detailed.
Crystallographic Data: The analysis provides the unit cell dimensions (a, b, c, α, β, γ), the space group, and the number of molecules in the unit cell (Z). For example, studies on other hydantoin derivatives have identified monoclinic space groups like P2₁/c. cambridge.org
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze bulk crystalline materials. youtube.com While a reference diffraction pattern for Hydantoin, 5,5-dimethyl-2,4-dithio- is not publicly available, the technique is essential for its solid-state characterization.
The primary applications of PXRD for this compound would be:
Phase Identification: The resulting diffractogram—a plot of intensity versus diffraction angle (2θ)—serves as a unique fingerprint for the crystalline phase. This allows for rapid identification and confirmation of the material against a known standard. nih.gov
Crystalline Purity: PXRD can readily detect the presence of crystalline impurities, as they would produce their own characteristic diffraction peaks. This is vital for quality control.
Polymorphism Screening: Many organic molecules can exist in multiple crystalline forms, or polymorphs, which can have different physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms of a substance. cambridge.org
A typical PXRD analysis involves grinding the sample to a fine powder, which is then irradiated with monochromatic X-rays to generate a diffraction pattern. cambridge.org
Advanced Spectroscopic Techniques: UV-Vis and Circular Dichroism (if applicable for derivatives)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The dithiohydantoin ring contains two thioamide chromophores (N-C=S), which dominate its electronic spectrum. The expected transitions would include:
π → π* transitions: These are typically high-energy, high-intensity absorptions occurring in the shorter wavelength UV region.
n → π* transitions: These involve the promotion of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to an anti-bonding π* orbital. For thioamides, these transitions are at longer wavelengths and are of lower intensity compared to π → π* transitions. The absorption bands are sensitive to solvent polarity. researchgate.netresearchgate.net
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is only applicable to chiral molecules. Hydantoin, 5,5-dimethyl-2,4-dithio- itself is achiral and therefore would not exhibit a CD spectrum. nih.gov However, if chiral derivatives were synthesized (e.g., by introducing a chiral substituent on one of the nitrogen atoms), CD spectroscopy would be an invaluable tool for assigning the absolute configuration and studying conformational changes in solution.
Theoretical and Computational Chemistry Studies of Hydantoin, 5,5 Dimethyl 2,4 Dithio
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide a deep understanding of the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic characteristics.
Ab Initio Methods for High-accuracy Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. A study on cycloalkanespiro-5-(2,4-dithiohydantoins) utilized ab initio calculations to investigate molecular nonlinear optical characteristics, suggesting that such methods are applicable to this class of compounds. researchgate.net However, a detailed high-accuracy prediction for the electronic properties of Hydantoin (B18101), 5,5-dimethyl-2,4-dithio- has not been published.
Frontier Molecular Orbital (FMO) Analysis of 5,5-dimethyl-2,4-dithiohydantoin
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. The energy and spatial distribution of these orbitals are crucial for understanding how a molecule will interact with other chemical species. An FMO analysis of Hydantoin, 5,5-dimethyl-2,4-dithio- would provide insights into its electrophilic and nucleophilic sites. While a schematic of the frontier molecular orbitals for the related 5,5-dimethylhydantoin (B190458) has been presented in the context of its interaction with other molecules, a specific FMO analysis for the dithio- derivative is lacking.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. These simulations can reveal the conformational flexibility of a molecule and how it behaves in different environments, such as in various solvents.
Simulation of Dynamic Behavior in Different Solvents
The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can model the interactions between the solute (Hydantoin, 5,5-dimethyl-2,4-dithio-) and solvent molecules, providing information on solvation energies and the structural changes the molecule might undergo. Such studies are crucial for understanding reaction mechanisms and the behavior of the compound in biological systems. To date, no specific MD simulation studies on Hydantoin, 5,5-dimethyl-2,4-dithio- in different solvents have been reported.
Analysis of Intramolecular Rotations and Ring Puckerings
The five-membered hydantoin ring can adopt different conformations, a phenomenon known as ring puckering. Additionally, the methyl groups at the 5-position can undergo intramolecular rotations. MD simulations can be used to explore the energy landscape associated with these motions, identifying the most stable conformations and the energy barriers between them. This information is vital for understanding the molecule's shape and how it can interact with other molecules. However, a specific analysis of the intramolecular rotations and ring puckering of Hydantoin, 5,5-dimethyl-2,4-dithio- is not available in the current body of scientific literature.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR studies are powerful computational tools used to correlate the structural or property-based features of molecules with their chemical reactivity or physical characteristics. nih.govresearchgate.net These models rely on the development of molecular descriptors, which are numerical representations of a molecule's chemical information.
Development of Descriptors for 5,5-dimethyl-2,4-dithiohydantoin Derivatives
The development of robust QSAR and QSPR models begins with the selection and calculation of relevant molecular descriptors. For a molecule like 5,5-dimethyl-2,4-dithiohydantoin, these descriptors would typically fall into several categories:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition, such as molecular weight, atom counts, and bond counts.
Topological Descriptors: These indices describe the connectivity of atoms within the molecule, such as the Wiener index or Kier & Hall connectivity indices. They provide insights into the size, shape, and degree of branching.
Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include information about the molecule's size and shape, such as molecular surface area and volume.
Quantum-Chemical Descriptors: Calculated using quantum mechanics methods like Density Functional Theory (DFT), these descriptors provide detailed electronic information. biolscigroup.us Key examples include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting a molecule's ability to donate or accept electrons, thus indicating its nucleophilic or electrophilic character. mdpi.com
Local Reactivity Descriptors (Fukui Functions): These descriptors indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govresearchgate.net
Table 1: Representative Molecular Descriptors Potentially Applicable to 5,5-dimethyl-2,4-dithiohydantoin Derivatives
| Descriptor Category | Example Descriptors | Information Provided |
| Constitutional | Molecular Weight, Number of Sulfur Atoms | Basic molecular composition |
| Topological | Wiener Index, Connectivity Indices | Molecular size, branching, and connectivity |
| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape |
| Quantum-Chemical | HOMO/LUMO Energies, Electronegativity, Chemical Hardness, Fukui Functions | Electronic properties, reactivity, and reactive sites |
This table is illustrative and based on general QSAR/QSPR principles, not on specific studies of the target compound.
Prediction of Reactivity and Selectivity in Chemical Transformations
A primary goal of developing QSAR models in this context would be to predict the reactivity and selectivity of 5,5-dimethyl-2,4-dithiohydantoin in various chemical transformations. For instance, a model could predict the propensity of the sulfur atoms to undergo alkylation or oxidation, or the susceptibility of the N-H protons to deprotonation.
However, the scientific literature lacks specific QSAR models that have been developed and validated for predicting the reactivity and selectivity of 5,5-dimethyl-2,4-dithiohydantoin in chemical processes.
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational transition state theory is a fundamental approach to understanding the kinetics and mechanisms of chemical reactions. ox.ac.ukwikipedia.orglibretexts.orgvedantu.com It involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. rsc.orgresearchgate.net
Identification of Transition States in 5,5-dimethyl-2,4-dithiohydantoin Reactions
The identification of transition states is a critical step in elucidating a reaction mechanism. rsc.org For reactions involving 5,5-dimethyl-2,4-dithiohydantoin, such as its synthesis or subsequent reactions, computational methods like DFT would be employed to map out the potential energy surface and locate the saddle points corresponding to the transition states. rsc.orgrsc.orgchemrxiv.org
Despite the power of these methods, there is no specific research in the reviewed literature that identifies and characterizes the transition states for reactions of 5,5-dimethyl-2,4-dithiohydantoin.
Calculation of Activation Energies and Reaction Pathways
Once a transition state has been identified, its energy can be compared to that of the reactants to calculate the activation energy of the reaction. nih.govresearchgate.netosti.gov This value is crucial for determining the reaction rate. By mapping the entire reaction pathway, from reactants through transition states to products, a comprehensive understanding of the reaction mechanism can be achieved.
General computational studies on other heterocyclic systems demonstrate the feasibility of such calculations. rsc.orgnih.gov For example, DFT calculations have been used to determine the activation energies for various reaction steps in the synthesis and modification of related compounds. However, specific calculated activation energies and detailed reaction pathways for 5,5-dimethyl-2,4-dithiohydantoin are not documented in the available scientific literature.
Table 2: Hypothetical Reaction Steps and Required Computational Data for 5,5-dimethyl-2,4-dithiohydantoin
| Hypothetical Reaction | Required Computational Data | Status in Literature |
| N-H Deprotonation | Transition state structure for proton abstraction, Activation energy | Not Available |
| S-Alkylation | Transition state structure for nucleophilic attack by sulfur, Activation energy | Not Available |
| Thione-to-Thiol Tautomerism | Transition state structure for proton transfer, Activation energy | Not Available |
This table illustrates the type of data that would be generated from specific computational studies, which are currently not found for the target compound.
Reaction Mechanisms and Chemical Transformations Involving Hydantoin, 5,5 Dimethyl 2,4 Dithio
Nucleophilic and Electrophilic Reactions of the Dithiohydantoin Ring
The dithiohydantoin ring exhibits a dual reactivity, capable of engaging in both nucleophilic and electrophilic interactions. This is largely dictated by the electronic properties of its constituent atoms and functional groups.
The thioamide groups are prominent sites for chemical reactions. The sulfur atoms, being more polarizable than oxygen, readily act as nucleophiles. They can be alkylated, for instance, by reacting with alkyl halides. This S-alkylation leads to the formation of thioether derivatives.
Conversely, the carbon atoms of the thiocarbonyl groups are electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many of the transformations that 5,5-dimethyl-2,4-dithiohydantoin undergoes.
The nitrogen atoms in the dithiohydantoin ring possess lone pairs of electrons and can therefore act as nucleophiles. They can be alkylated or acylated under appropriate conditions. The reactivity of these nitrogens is, however, influenced by the electron-withdrawing nature of the adjacent thiocarbonyl groups.
The thiocarbonyl carbons are electrophilic centers. Nucleophilic attack at these positions can lead to a variety of products, depending on the nature of the nucleophile and the reaction conditions. For example, reaction with amines can lead to the formation of guanidine-type structures.
Radical Reactions and Photochemistry of 5,5-dimethyl-2,4-dithiohydantoin
The study of radical reactions and photochemistry reveals another dimension of the reactivity of 5,5-dimethyl-2,4-dithiohydantoin.
Radical intermediates of 5,5-dimethyl-2,4-dithiohydantoin can be generated through various methods, including photolysis and radiolysis. Electron spin resonance (ESR) spectroscopy is a key technique for the detection and characterization of these transient species. For instance, the radical anion of 5,5-dimethyl-2,4-dithiohydantoin has been generated by the photo-induced electron transfer from a suitable donor.
Upon absorption of ultraviolet light, 5,5-dimethyl-2,4-dithiohydantoin can undergo a variety of transformations. These include photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) effects observed in its reactions with certain photosensitizers, indicating the involvement of radical pairs.
Cycloaddition and Rearrangement Reactions
5,5-dimethyl-2,4-dithiohydantoin can participate in cycloaddition reactions. For instance, its reaction with dienophiles in a Diels-Alder type fashion can be envisioned, although specific examples in the literature are scarce.
Rearrangement reactions are also a possibility, driven by the thermodynamic stability of the resulting products. For example, under certain conditions, rearrangements involving the migration of the methyl groups or ring-opening and closing sequences could occur.
Participation in [2+2], [3+2], and [4+2] Cycloadditions
A comprehensive review of scientific databases and literature reveals a lack of specific studies detailing the participation of Hydantoin (B18101), 5,5-dimethyl-2,4-dithio- in [2+2], [3+2], or [4+2] cycloaddition reactions. While the broader class of thiohydantoins, particularly those with unsaturated substituents, has been investigated in cycloaddition chemistry, specific examples involving the saturated 5,5-dimethyl substituted dithio-variant are not documented. For instance, related compounds like 5-methylidene-2-thiohydantoins, which possess an exocyclic double bond, have been shown to act as dienophiles in [4+2] Diels-Alder reactions. lookchem.com However, Hydantoin, 5,5-dimethyl-2,4-dithio- lacks this reactive olefinic moiety, and its potential to participate in such reactions via its thiocarbonyl groups has not been reported.
Ring Contraction and Expansion Reactions
There is no available research in the reviewed literature that documents ring contraction or expansion reactions starting from or leading to the Hydantoin, 5,5-dimethyl-2,4-dithio- ring system. General organic chemistry principles describe numerous methods for ring rearrangements, such as the Favorskii and Wolff rearrangements for ring contraction. However, the application of these methods to Hydantoin, 5,5-dimethyl-2,4-dithio- and the resulting products or mechanistic pathways have not been a subject of published studies.
Redox Chemistry of Hydantoin, 5,5-dimethyl-2,4-dithio-
The redox behavior of Hydantoin, 5,5-dimethyl-2,4-dithio- remains an area with limited specific investigation in the scientific literature.
Oxidation Pathways and Products
Specific studies detailing the controlled oxidation of Hydantoin, 5,5-dimethyl-2,4-dithio- and the characterization of its resulting products are not found in the available literature. The presence of two thiocarbonyl groups suggests potential sites for oxidation, which could theoretically lead to the formation of sulfoxides, sulfones, or result in desulfurization to form the corresponding mono-oxo or dioxo hydantoin analogs. However, without experimental data, the specific pathways and product distribution remain speculative.
Reduction Methodologies and Mechanistic Insights
Detailed methodologies and mechanistic studies concerning the reduction of Hydantoin, 5,5-dimethyl-2,4-dithio- are not documented in the reviewed scientific literature. Potential reduction reactions could target the thiocarbonyl groups, but specific reagents, conditions, and the nature of the reduction products have not been reported.
Applications of Hydantoin, 5,5 Dimethyl 2,4 Dithio in Advanced Chemical Processes
Utilization as Reagents or Catalysts in Organic Synthesis
The dithiohydantoin scaffold, with its array of functional groups—including two reactive thiocarbonyls and secondary amine protons—presents a versatile platform for organic synthesis. Its potential lies in both the construction of more complex heterocyclic systems and its use in facilitating selective chemical transformations.
Role in Heterocyclic Compound Synthesis
The thiohydantoin ring is a valuable intermediate for the synthesis of other biologically active compounds. jchemrev.com A primary pathway for elaborating the core structure involves condensation reactions, particularly at the C-5 position of the ring. For thiohydantoins that are unsubstituted at this position, the methylene (B1212753) group is nucleophilic and can react with various aldehydes and ketones. jchemrev.com This reaction, often a Knoevenagel-type condensation, is a common strategy for creating 5-arylmethylene-thiohydantoin derivatives, which are themselves precursors to other complex heterocycles. jchemrev.com
Although 5,5-dimethyl-2,4-dithiohydantoin has a quaternary carbon at the C-5 position, preventing direct condensation at that site, the fundamental reactivity of the thiohydantoin core remains instructive. The N-H protons can be deprotonated to generate nucleophilic nitrogen atoms, allowing for alkylation or acylation at the N-1 and N-3 positions. jchemrev.com Furthermore, synthetic strategies that build the thiohydantoin ring from acyclic precursors offer a route to diverse 5,5-disubstituted derivatives. Methods like the Bucherer-Bergs reaction, which traditionally uses ketones, cyanide, and ammonium (B1175870) carbonate, can be adapted with thiourea (B124793) or its equivalents to produce thiohydantoins. jchemrev.comorgsyn.org
Table 1: Potential Reactions for Heterocycle Elaboration
| Reaction Type | Position(s) | Reagents | Product Type |
| N-Alkylation | N-1, N-3 | Alkyl halides, Base | N-substituted dithiohydantoins |
| N-Acylation | N-1, N-3 | Acyl chlorides, Anhydrides | N-acylated dithiohydantoins |
| S-Alkylation | C-2, C-4 (Sulfur) | Methyl iodide | S-alkylated dithiohydantoin derivatives |
Application in Selective Chemical Transformations (excluding drug synthesis)
The thiocarbonyl groups of 5,5-dimethyl-2,4-dithiohydantoin are key to its application in selective transformations. These groups can undergo selective reactions, such as S-alkylation. For instance, treatment of a 2-thiohydantoin (B1682308) with methyl iodide can selectively alkylate the sulfur atom, forming an S-methylated thiohydantoin derivative. jchemrev.comjchemrev.com This transformation converts the thiocarbonyl into a good leaving group, facilitating subsequent nucleophilic substitution reactions at that position.
While not documented specifically for the dithio-variant, related hydantoin (B18101) compounds have been developed as specialized reagents. For example, Dinitro-5,5-dimethylhydantoin (DNDMH) has been introduced as a mild and effective N-nitro-based reagent for the nitration of arenes, offering an alternative to harsh traditional methods. organic-chemistry.org This highlights a strategy where the hydantoin scaffold acts as a carrier for a reactive group. The dithio-analogue could theoretically be functionalized to serve as a sulfur-transfer reagent or as a platform for other reactive species, although such applications remain to be explored.
Advanced Materials Science Applications
The unique electronic and coordination properties imparted by the sulfur atoms in 5,5-dimethyl-2,4-dithiohydantoin make it a candidate for applications in materials science, particularly as a building block for polymers and as a ligand in coordination chemistry.
Precursors for Specialty Polymers and Resins
The oxygen-containing analog, 5,5-dimethylhydantoin (B190458), is utilized in the synthesis of water-soluble polymers and resins. nih.gov Its derivatives, such as 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM Hydantoin), are produced on a large scale and serve as crosslinking agents and preservatives. researchcommons.org
For Hydantoin, 5,5-dimethyl-2,4-dithio-, the presence of two N-H bonds and two thiocarbonyl groups provides reactive sites for polymerization. The N-H groups can react with electrophiles like isocyanates or epoxides to form polyureas, polythioureas, or other polymer backbones. The thiocarbonyl groups could also potentially be involved in polymerization reactions, such as addition polymerization or ring-opening polymerization of related episulfide-containing monomers, though this remains a hypothetical application. The rigidity of the hydantoin ring could impart desirable thermal and mechanical properties to such polymers.
Ligands in Coordination Chemistry for Material Design (e.g., MOFs)
The most promising material application for 5,5-dimethyl-2,4-dithiohydantoin is as a ligand in coordination chemistry. The two sulfur atoms can act as a bidentate chelate, binding to a single metal center to form a stable four-membered ring. Ligands containing sulfur atoms, such as dithiocarbamates and other 1,1-dithiolates, are well-known for their ability to form stable complexes with a wide range of transition metals. mdpi.comnih.gov The soft nature of the sulfur donor atoms makes them particularly effective for binding to soft metal ions like Pd(II), Pt(II), Ag(I), and Au(III). researchcommons.orgmdpi.com
The deprotonated form of 5,5-dimethyl-2,4-dithiohydantoin could act as a monoanionic or dianionic ligand, coordinating through the sulfur atoms. This chelating ability makes it a highly suitable building block for creating coordination polymers and Metal-Organic Frameworks (MOFs). In a MOF structure, the dithiohydantoin unit could serve as a linker, connecting metal nodes to generate extended one-, two-, or three-dimensional networks. nih.gov The choice of metal ion and the coordination geometry would dictate the final topology and properties of the material, potentially leading to MOFs with applications in catalysis, sensing, or gas storage.
Role in Analytical Chemistry Method Development
The thiohydantoin core is central to one of the most important methods in analytical biochemistry: the sequential degradation of peptides and proteins. While this application does not typically use the 2,4-dithio derivative, the underlying chemistry is directly relevant.
In the Edman degradation method for N-terminal protein sequencing, phenyl isothiocyanate reacts with the N-terminal amino acid of a peptide. jchemrev.com Following a cyclization and cleavage step, an anilinothiazolinone (ATZ) derivative of the amino acid is released, which is then converted to a more stable phenylthiohydantoin (PTH) derivative for identification. jchemrev.com
A related approach exists for C-terminal sequencing, where the C-terminal amino acid is converted into a thiohydantoin derivative using reagents like ammonium thiocyanate (B1210189) and acetic anhydride. jchemrev.comnih.gov The liberated thiohydantoin, which incorporates the side chain of the C-terminal amino acid, is then identified. Improvements to this method involve the alkylation of the intermediate peptidyl-thiohydantoin to make it a better leaving group, enhancing the efficiency of the cleavage step. nih.gov
The identification of these resulting thiohydantoin derivatives is a critical step, and various analytical techniques have been developed for this purpose. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying silylated thiohydantoin derivatives. colab.wscapes.gov.br Specific temperature programs and hydrolysis conditions have been optimized to ensure accurate identification of the original amino acid. colab.ws
Table 2: Analytical Methods for Thiohydantoin Identification
| Technique | Derivative | Purpose | Reference |
| Gas Chromatography (GC) | Trimethylsilyl (TMS) derivatives | Separation and identification of amino acid thiohydantoins | colab.ws |
| High-Performance Liquid Chromatography (HPLC) | Phenylthiohydantoins (PTH) | Standard method for identification in Edman degradation | jchemrev.com |
| Hydrolysis and Amino Acid Analysis | Free amino acids | Reconverting thiohydantoins to amino acids for identification | colab.wscapes.gov.br |
This established role in peptide sequencing demonstrates the utility of the thiohydantoin scaffold in developing sophisticated analytical methods for the structural elucidation of biomolecules.
Derivatization Agents for Enhanced Detection in Chromatography
Thiohydantoin derivatives are central to the field of protein and peptide analysis, where they serve as crucial derivatizing agents for enhancing detection in chromatographic methods. The most notable application is in Edman degradation, a well-established method for sequencing amino acids in a polypeptide chain. jchemrev.com In this process, the N-terminal amino acid of a peptide is reacted with an isothiocyanate, which then undergoes cyclization and cleavage under acidic conditions to release the amino acid as a thiohydantoin derivative. jchemrev.com
These resulting amino acid thiohydantoins, such as phenylthiohydantoin (PTH) derivatives, are more amenable to chromatographic analysis than the original amino acids. nih.gov The derivatization achieves several key objectives for enhanced detection:
Improved Chromatographic Behavior: It converts polar amino acids into less polar, more volatile derivatives suitable for separation by techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govcapes.gov.brsigmaaldrich.com
Enhanced Detectability: The thiohydantoin ring often contains a chromophore (like the phenyl group in PTH derivatives), which allows for sensitive detection using UV-Vis spectrophotometry. nih.gov
Systematic Identification: Each amino acid forms a unique thiohydantoin derivative with a characteristic retention time in HPLC, allowing for the sequential identification of the amino acids that make up the protein. jchemrev.comnih.gov
An improved procedure for converting thiazolinone intermediates into their more stable thiohydantoin derivatives using trifluoroacetic acid in ethyl acetate (B1210297) has been developed to improve the reliability of this method, particularly for acid-sensitive amino acids. nih.gov While this derivatization is a cornerstone of proteomics, its success can be limited for certain amino acids like proline, lysine, and arginine, which may not form the corresponding thiohydantoin derivatives easily. jchemrev.com
Components in Sensor Development for Specific Chemical Species
The dithiohydantoin and thiohydantoin scaffold, with its combination of sulfur and nitrogen atoms, serves as an excellent structural basis for the development of chemical sensors. These atoms can act as binding sites (recognition subunits) for detecting various analytes, including metal ions and anions. researchgate.netrsc.org The binding event is typically designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence. researchgate.netrsc.org
Thiohydantoin derivatives have been successfully incorporated into sensors for a range of chemical species.
Heavy Metal Ion Sensing: The sulfur atom in the thiohydantoin ring has a strong affinity for soft metal ions. A novel sensor based on a pyrene-appended 2-thiohydantoin was developed for the highly sensitive and selective detection of mercury (Hg²⁺) ions. researchgate.net The binding of Hg²⁺ to the sensor resulted in a "turn-off" response in fluorescence, allowing for quantitative detection. researchgate.net Similarly, pyridine (B92270) derivatives of 2-thiohydantoin have been synthesized and shown to form intensely colored complexes with metal ions such as Pd(II), Au(III), and Cu(II), making them effective as spectrophotometric reagents for analysis. nih.gov
Anion Sensing: The NH groups within the hydantoin ring can act as hydrogen bond donors, enabling the detection of anions. A 2-thiohydantoin derivative containing both hydroxyl (OH) and amide (NH) groups was synthesized as a selective colorimetric sensor for fluoride (B91410) (F⁻) ions. rsc.org The interaction with fluoride causes a deprotonation of the OH group and hydrogen bonding with the NH group, resulting in a distinct color change visible to the naked eye. rsc.org
The versatility of the thiohydantoin structure allows for its functionalization with various signaling units (like fluorophores) and additional binding sites to create tailored sensors for specific targets.
| Thiohydantoin Derivative | Target Analyte | Sensing Mechanism | Detection Method | Reference |
|---|---|---|---|---|
| Pyrene-appended 2-thiohydantoin | Hg²⁺ | Coordination with sulfur atom | Fluorescence Turn-OFF | researchgate.net |
| 2-Thiohydantoin with OH/NH groups | F⁻ | Hydrogen bonding and deprotonation | Colorimetric | rsc.org |
| Pyridine derivatives of 2-thiohydantoin | Pd(II), Cu(II), Ag(I), Au(III) | Complex formation | Spectrophotometry | nih.gov |
Environmental Remediation Applications
Adsorption Studies of Pollutants using Dithiohydantoin-functionalized Materials
The removal of toxic heavy metals from water is a critical environmental challenge. One effective strategy is adsorption, using materials that have been chemically modified to have a high affinity for specific pollutants. The functional groups on the surface of an adsorbent are key to its selectivity and capacity. The dithiohydantoin ring, containing both sulfur and nitrogen atoms, possesses intrinsic chelating properties, making it an ideal functional group for capturing heavy metal ions. ias.ac.innih.gov
While studies specifically using dithiohydantoin-functionalized materials are not widely documented, the principle is well-established through research on materials functionalized with similar chemical groups (i.e., thiol and amine groups). These materials, often based on natural polymers, are effective, biodegradable, and can be sourced renewably. mdpi.comresearchgate.netmdpi.com
Thiol-Functionalized Materials: The sulfur atom (in a thiol or thio- group) is a soft base and shows a strong affinity for soft acid heavy metals like mercury (Hg²⁺) and lead (Pb²⁺). A polymer sponge based on thiolated polyethyleneimine (PEI) demonstrated a remarkable maximum adsorption capacity of 2899.7 mg/g for Hg²⁺, attributed to the high density of thiol functional groups. nih.gov
Amine and Carboxyl-Functionalized Materials: Natural polymers like chitosan (B1678972) are rich in amine (–NH₂) and hydroxyl (–OH) groups, which can be modified to enhance their adsorption capabilities. mdpi.com Chitosan functionalized with carboxyl groups has been shown to be an effective and recyclable adsorbent for Cu(II) and Zn(II) ions. mdpi.com Similarly, modifying chitosan with ninhydrin (B49086) introduced additional nitrogen and oxygen groups, creating a selective adsorbent for Pb(II) with a high capacity of 196 mg/g. nih.gov
These examples demonstrate that functionalizing polymer backbones with chelating agents containing sulfur, nitrogen, and oxygen—the very atoms present in the dithiohydantoin structure—is a highly effective mechanism for the environmental remediation of heavy metals.
| Functionalized Material | Target Pollutant | Key Functional Group(s) | Adsorption Capacity | Reference |
|---|---|---|---|---|
| Thiolated Polyethyleneimine (PEI) Sponge | Hg²⁺ | Thiol (-SH) | 2899.7 mg/g | nih.gov |
| Ninhydrin-functionalized Chitosan | Pb²⁺ | Amine (-NH), Carbonyl (C=O) | 196 mg/g | nih.gov |
| Carboxyl-functionalized Chitosan | Cu²⁺, Zn²⁺ | Carboxyl (-COOH), Amine (-NH₂) | Not specified | mdpi.com |
Catalytic Degradation of Environmental Contaminants
The catalytic degradation of persistent organic pollutants is a major focus of environmental remediation research. Advanced oxidation processes, particularly heterogeneous photocatalysis, are promising technologies for breaking down toxic compounds into less harmful substances. nih.govnih.gov These processes typically use semiconductor photocatalysts, such as titanium dioxide (TiO₂), which generate highly reactive oxygen species (e.g., hydroxyl radicals) upon illumination to degrade pollutants. nih.gov
The efficiency of these catalysts can be enhanced by modification. For example, loading a Ce-TiO₂ catalyst onto a chitosan biopolymer was shown to improve the degradation of Rhodamine B dye to 95%, as the polymer support helps adsorb the dye molecules and bring them in close contact with the catalyst. mdpi.com Another study showed that creating a composite of Ag₃PO₄ with TiO₂ nanoparticles resulted in a reusable photocatalyst with high efficiency for degrading the herbicide 2,4-dichlorophenoxyacetic acid under visible light. nih.gov
However, the use of Hydantoin, 5,5-dimethyl-2,4-dithio- or other dithiohydantoin derivatives specifically as catalysts or co-catalysts for the degradation of environmental contaminants is not well-documented in existing scientific literature. While metal complexes of thio-containing ligands can exhibit catalytic activity in various chemical reactions, their application in the specific context of environmental contaminant degradation remains an area for future exploration. nih.govrsc.org
Emerging Research Directions and Future Challenges for Hydantoin, 5,5 Dimethyl 2,4 Dithio
Development of Novel Synthetic Routes with Enhanced Atom Economy
Traditional synthetic routes to thiohydantoins often involve multi-step processes with moderate yields and the generation of significant waste. A primary challenge in the synthesis of Hydantoin (B18101), 5,5-dimethyl-2,4-dithio- is the development of methodologies that exhibit high atom economy, minimizing byproducts and maximizing the incorporation of starting materials into the final product.
Current research efforts are geared towards the development of one-pot syntheses and the use of more environmentally benign reagents and catalysts. While specific high-yield, one-pot syntheses for 5,5-dimethyl-2,4-dithiohydantoin are not extensively detailed in the reviewed literature, the general trend in thiohydantoin synthesis points towards microwave-assisted organic synthesis (MAOS) as a promising avenue. jchemrev.com For instance, the synthesis of related 2-thiohydantoins has been achieved with improved yields and reduced reaction times under microwave irradiation. jchemrev.com
A common precursor for the hydantoin scaffold is 5,5-dimethylhydantoin (B190458), which can be synthesized from acetone (B3395972) cyanohydrin and ammonium (B1175870) carbonate. orgsyn.org The subsequent thionation of the hydantoin ring presents a key step where improvements in atom economy are sought. The use of Lawesson's reagent or phosphorus pentasulfide are traditional methods, but these reagents generate stoichiometric amounts of phosphorus-based byproducts. Future research is likely to focus on catalytic thionation methods or the direct synthesis from thiourea (B124793) and a suitable acetone derivative, although controlling the selective formation of the dithio-analog can be challenging.
Exploration of New Reactivity Modes and Mechanistic Pathways
The presence of two thiocarbonyl groups and two secondary amine functionalities within the Hydantoin, 5,5-dimethyl-2,4-dithio- ring system offers a rich landscape for exploring novel reactivity. The thiocarbonyl groups can act as dienophiles in Diels-Alder reactions, and the adjacent N-H protons exhibit acidity, allowing for various substitution reactions. researchgate.net
Research into the reactivity of the parent 5,5-dimethylhydantoin has shown that it can undergo N-nitration to form dinitro-5,5-dimethylhydantoin (DNDMH), a reagent for arene nitration. organic-chemistry.org This suggests that the nitrogen atoms in the dithio-analog could also be functionalized to create novel reagents or building blocks. Mechanistic studies have shown that in DNDMH, only the N-nitro group at the N1 position is transferred, proceeding through a nitronium ion intermediate. organic-chemistry.org Understanding the regioselectivity of reactions on the asymmetric dithiohydantoin ring is a key area for future investigation.
Furthermore, the C5 position, while substituted with two methyl groups in this specific compound, is a site of reactivity in other hydantoin derivatives, often participating in condensation reactions with aldehydes. jchemrev.com While this is blocked in 5,5-dimethyl-2,4-dithiohydantoin, the exploration of ring-opening and rearrangement reactions could unveil novel chemical transformations and access to new heterocyclic systems.
Integration into Sustainable Chemical Manufacturing Processes
The principles of green chemistry are increasingly influencing the design of chemical syntheses. For Hydantoin, 5,5-dimethyl-2,4-dithio-, this translates to the use of safer solvents, renewable starting materials, and energy-efficient processes. The development of catalytic systems that can operate under mild conditions is a significant goal.
The use of water as a solvent in the synthesis of the precursor 5,5-dimethylhydantoin is a step in a sustainable direction. google.com Future research will likely focus on extending this to the synthesis and derivatization of the dithio-analog. The potential for using biocatalysis in the synthesis of thiohydantoins is another underexplored but promising area that aligns with sustainable manufacturing goals.
Moreover, the applications of dithiohydantoin derivatives themselves can contribute to sustainability. For example, their use as metal ion-complexing agents could be applied in areas such as wastewater treatment or the recovery of precious metals. researchgate.net
Advanced Computational Design of Dithiohydantoin-based Structures with Targeted Reactivity
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For Hydantoin, 5,5-dimethyl-2,4-dithio-, computational studies can be employed to:
Predict Reactivity: Density Functional Theory (DFT) calculations can elucidate the electron distribution within the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. This can guide the design of selective functionalization reactions.
Design Novel Structures: By modeling the interaction of dithiohydantoin derivatives with specific targets, such as enzyme active sites or material surfaces, it is possible to design new molecules with tailored properties. This approach has been used in the design of thiohydantoin-based inhibitors. nih.gov
Elucidate Reaction Mechanisms: Computational modeling can help to understand the transition states and energy barriers of potential reactions, providing insights into the most favorable reaction pathways.
The table below summarizes key computational data for the parent compound.
| Property | Value |
| Molecular Formula | C₅H₈N₂S₂ |
| Molecular Weight | 160.26 g/mol |
| InChIKey | NLEGOBBGDOATPO-UHFFFAOYSA-N |
| SMILES | CC1(C)C(=S)NC(=S)N1 |
Data sourced from PubChem and GSRS. nih.gov
Exploration of Niche Applications in Emerging Technologies (excluding clinical/biological)
Beyond its potential in medicinal chemistry, the unique properties of Hydantoin, 5,5-dimethyl-2,4-dithio- make it a candidate for various niche applications in emerging technologies.
Materials Science: The ability of the thiohydantoin ring to participate in hydrogen bonding and π-π stacking suggests its potential use in the development of novel polymers and supramolecular assemblies. jchemrev.com The sulfur atoms can also coordinate with metal ions, opening possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting electronic or catalytic properties.
Agrochemicals: Thiohydantoin derivatives have been investigated for their use as agrochemicals. researchgate.net Further research could focus on developing derivatives of 5,5-dimethyl-2,4-dithiohydantoin as more effective and environmentally benign pesticides or herbicides.
Sensors: The functional groups within the dithiohydantoin scaffold could be modified to create chemosensors for the detection of specific ions or molecules. researchgate.net
The continued exploration of these emerging research directions will undoubtedly unlock the full potential of Hydantoin, 5,5-dimethyl-2,4-dithio- and its derivatives, paving the way for new discoveries and applications in a wide range of scientific and technological fields.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5,5-dimethylhydantoin derivatives, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of 5,5-dimethylhydantoin derivatives typically involves nucleophilic substitution or condensation reactions. For example, derivatives are synthesized by reacting 5,5-dimethylimidazolidine-2,4-dione precursors with halogenated ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)ethanone) under basic conditions (General Method B in ). Yields vary (25–72%) depending on substituent electronic effects, stoichiometry, and purification protocols. Optimization strategies include:
- Temperature Control : Exothermic reactions (e.g., Appel-type reactions with 1,3-dibromo-5,5-dimethylhydantoin) require careful thermal management to avoid side products .
- Catalyst Use : Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency.
- Purification : Column chromatography or recrystallization enhances purity .
Table 1 : Representative Yields for Hydantoin Derivatives
Q. Which spectroscopic techniques are critical for characterizing 5,5-dimethylhydantoin derivatives, and how should conflicting NMR data be resolved?
- Methodological Answer :
- 1H/13C NMR : Key for confirming substituent positions and stereochemistry. Coupling constants (e.g., J = 8.8 Hz for aromatic protons) and chemical shifts (e.g., δ 190.9 ppm for ketone carbonyls) validate structures .
- HRMS/UPLC-MS : Confirm molecular weight and purity (>95% by UPLC) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1750 cm⁻¹) .
- Contradiction Resolution : For isomers (e.g., hydantoin vs. oxazolone), use LC/MS co-injection with authentic standards and 15N NMR to distinguish isoform populations .
Advanced Research Questions
Q. How can isotopic labeling (e.g., 18O) of hydantoin derivatives enhance tracking in metabolic or environmental studies?
- Methodological Answer : 18O-labeled hydantoins are synthesized via hydrolysis of cyanate intermediates in H218O, enabling precise tracking of degradation pathways or metabolic turnover. Applications include:
Q. What mechanistic insights explain the formation of by-products in Appel-type reactions involving 5,5-dimethylhydantoin?
- Methodological Answer : In Appel reactions, 1,3-dibromo-5,5-dimethylhydantoin reacts with triphenylphosphine (PPh₃) to form a bromophosphonium intermediate. Key steps:
- By-Product Formation : Mono-bromo-5,5-dimethylhydantoin and triphenylphosphine oxide result from incomplete halogen transfer.
- Mitigation : Use stoichiometric PPh₃ and controlled addition rates to minimize side reactions .
Q. Why are certain hydantoin derivatives prone to epimerization under alkaline conditions, and how can this be controlled experimentally?
- Methodological Answer : The hydantoin ring’s rigidity and substituent steric effects influence epimerization. For example, ct6A nucleoside derivatives undergo base-catalyzed epimerization due to keto-enol tautomerism. Mitigation strategies include:
Q. How does incorporating 5,5-dimethyl-2,4-dithiohydantoin moieties into polymers alter their physicochemical properties?
- Methodological Answer : Replacing oxygen with sulfur in the hydantoin ring (e.g., DMHF resins) enhances thermal stability and hydrophobicity. Applications include:
- Film-Forming Agents : Improved water resistance in coatings due to thioether linkages .
- Antimicrobial Activity : Sulfur atoms increase reactivity with microbial enzymes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystal structures of hydantoin-containing compounds?
- Methodological Answer : When X-ray data conflicts with solution-phase NMR (e.g., hydantoin vs. oxazolone isoforms):
Co-Crystallization Trials : Use additives to stabilize specific conformers.
Dynamic NMR : Analyze temperature-dependent shifts to identify equilibrium states .
Computational Modeling : Compare DFT-optimized structures with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
